
1,2-Diamino-4,5-difluorobenzene
Overview
Description
1,2-Diamino-4,5-difluorobenzene (CAS: 76179-40-3) is a fluorinated aromatic diamine with the molecular formula C₆H₆F₂N₂ and a molecular weight of 144.13 g/mol . It is a solid with a melting point range of 130–133°C and is commercially available at purities ≥96% (GC) . Structurally, the fluorine atoms at the 4- and 5-positions exert strong electron-withdrawing effects, which influence its electronic properties and reactivity . This compound is primarily used as a precursor in organic synthesis, particularly for fluorogenic reagents and fluorine-doped carbon dots (F-CDs) with red-shifted fluorescence for bioimaging applications .
Synthesis typically involves the reduction of nitro intermediates. For example, 4-(substituted)-5-fluorobenzene-1,2-diamine derivatives are prepared via SnCl₂-mediated reduction of nitro compounds in ethanol under reflux, followed by alkaline extraction . Due to its instability, the diamine is often used immediately in subsequent reactions .
Preparation Methods
Primary Synthetic Route: Catalytic Hydrogenation of 4,5-Difluoro-2-nitroaniline
The most commonly reported and industrially relevant method for preparing 1,2-Diamino-4,5-difluorobenzene involves the catalytic hydrogenation of 4,5-difluoro-2-nitroaniline.
Reaction Details
Parameter | Details |
---|---|
Starting Material | 4,5-Difluoro-2-nitroaniline |
Catalyst | 10% Palladium on activated carbon |
Solvent | Methanol |
Hydrogen Pressure | Approximately 50 psi (around 2585.81 Torr) |
Temperature | Ambient to mild heating (not explicitly stated) |
Reaction Time | 3 hours |
Yield | Up to 98% |
Work-up | Filtration through diatomaceous earth, concentration, drying overnight |
Mechanism and Notes
- The nitro group is reduced to an amino group under hydrogen atmosphere in the presence of Pd/C catalyst.
- The reaction is typically carried out in methanol as a solvent to maintain solubility and facilitate hydrogen transfer.
- The product is isolated as a solid after filtration and concentration.
This method is well-documented in patent literature and chemical synthesis databases, confirming its reliability and efficiency.
Alternative Reduction Methods
Sodium Dithionite Reduction
- Sodium dithionite (Na2S2O4) can be used as a reducing agent to convert 4,5-difluoro-2-nitroaniline to the diamine.
- The reaction is typically performed in N,N-dimethylformamide (DMF) at elevated temperatures (~140°C) under inert atmosphere for 24 hours.
- The crude product is purified by extraction and column chromatography.
- Yields reported are around 83%.
Phenylsilane Reduction
- Phenylsilane (PhSiH3) in DMF at 120°C for 12 hours can also reduce nitro precursors to the diamine.
- The reaction mixture is worked up by extraction and chromatographic purification.
- This method provides moderate to good yields and is useful for selective reductions.
Other Reducing Agents
- Use of tert-butyl hydroperoxide (TBHP) in dimethyl sulfoxide (DMSO) with iodine as a catalyst has been reported for related transformations, though specific yields for this compound are less documented.
Synthetic Route Summary Table
Method | Starting Material | Reducing Agent / Catalyst | Solvent | Conditions | Yield (%) | Notes |
---|---|---|---|---|---|---|
Catalytic Hydrogenation | 4,5-Difluoro-2-nitroaniline | 10% Pd/C + H2 | Methanol | 50 psi H2, 3 h | 98 | Industrially preferred, high yield |
Sodium Dithionite Reduction | 4,5-Difluoro-2-nitroaniline | Na2S2O4 | DMF | 140°C, 24 h, inert atmosphere | 83 | Requires inert atmosphere, good yield |
Phenylsilane Reduction | 4,5-Difluoro-2-nitroaniline | PhSiH3 | DMF | 120°C, 12 h | Moderate | Alternative reducing agent |
TBHP/Iodine Oxidation | Related aromatic amines | TBHP + I2 | DMSO | 90°C, 0.5 h | Not specified | Less common, experimental |
Additional Notes on Preparation
- The diamine is often an intermediate for further heterocyclic synthesis, such as benzimidazole derivatives.
- Purification typically involves filtration, recrystallization, or chromatographic techniques depending on the scale and purity requirements.
- Handling under inert atmosphere is recommended for some reduction methods to prevent oxidation of the diamine product.
- The compound is commercially available with purity ranging from 95% to 97%, confirming the feasibility of these synthetic routes for high-purity material.
Research Findings and Practical Considerations
- The catalytic hydrogenation method is favored for its simplicity, scalability, and high yield.
- Sodium dithionite reduction offers a metal-free alternative but requires longer reaction times and inert conditions.
- Phenylsilane reduction is useful in specialized synthetic contexts where selective reduction is needed.
- Reaction conditions such as temperature, solvent choice, and catalyst loading significantly influence yield and purity.
- The presence of fluorine substituents on the aromatic ring can affect the reduction kinetics and product stability, necessitating optimization in some cases.
Chemical Reactions Analysis
Types of Reactions
1,2-Diamino-4,5-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions.
Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Condensation: Aldehydes or ketones in the presence of an acid catalyst.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Major Products
Substitution: Formation of substituted derivatives.
Condensation: Formation of Schiff bases.
Oxidation: Formation of corresponding quinones.
Reduction: Formation of reduced amines.
Scientific Research Applications
Building Block for Complex Molecules
1,2-Diamino-4,5-difluorobenzene serves as a crucial building block in the synthesis of more complex organic molecules. For instance, it has been utilized in the preparation of various fluorinated compounds through reactions such as:
- Palladium-Catalyzed Cross-Coupling Reactions : This compound can participate in Suzuki-Miyaura cross-coupling reactions to form fluorinated biphenyls and other derivatives .
- Isocyanate Reactions : The reaction of this compound with isocyanates has been explored to create urea derivatives with potential biological activity .
Case Study: Synthesis of Fluorinated Ureas
A study demonstrated the synthesis of 1,1'-(4,5-difluoro-1,2-phenylene)bis(3-(4-nitrophenyl)urea) using this compound. The reaction involved dissolving the diamine in dichloromethane and adding isocyanates under nitrogen atmosphere, yielding a high-purity product after filtration and washing .
Development of Functional Materials
This compound has been explored for its potential in developing functional materials due to its unique electronic properties induced by fluorination.
- Aggregation-Induced Emission (AIE) : Compounds synthesized from this compound exhibit aggregation-induced emission characteristics when incorporated into polymer matrices. This property is valuable for applications in organic light-emitting diodes (OLEDs) and sensors .
Material | Emission Characteristics | Water Content (%) | Emission Intensity (Relative) |
---|---|---|---|
Compound A | Blue-shifted emission | 90 | 2.5 times higher than THF solution |
Research indicates that derivatives of this compound possess significant biological activity. The fluorinated structure enhances lipophilicity and metabolic stability.
- Anticancer Agents : Some studies have investigated the use of fluorinated phenylenediamines as potential anticancer agents due to their ability to interact with DNA and inhibit tumor growth .
Case Study: Anticancer Activity
In a specific study involving iridium(III) complexes that incorporate this compound as ligands, researchers found that these complexes exhibited promising red-emitting properties suitable for photodynamic therapy applications .
Mechanism of Action
The mechanism of action of 1,2-diamino-4,5-difluorobenzene depends on its specific application. In chemical reactions, the amino groups and fluorine atoms influence the reactivity and selectivity of the compound. The molecular targets and pathways involved vary based on the context of its use, such as in the formation of Schiff bases or other derivatives .
Comparison with Similar Compounds
1,2-Diamino-4,5-difluorobenzene belongs to a family of substituted 1,2-phenylenediamines. Key analogs and their comparative properties are outlined below:
Structural and Functional Comparisons
Table 1: Comparative Properties of Substituted 1,2-Phenylenediamines
Electronic and Reactivity Differences
- Fluorine Substituents : The strong electron-withdrawing nature of fluorine reduces the energy gap between HOMO and LUMO orbitals, enabling red-shifted fluorescence in F-CDs . This property is absent in brominated or methylenedioxy analogs.
- Bromine Substituents: The bulky bromine atoms in 1,2-diamino-4,5-dibromobenzene enhance lipophilicity, improving cell membrane penetration in anticancer studies .
- Methylenedioxy Group : The electron-rich methylenedioxy moiety in DMB facilitates its use as a fluorogenic reagent for detecting α-keto acids and sialic acids via HPLC .
Application-Specific Comparisons
Analytical Chemistry
- DMB : Gold-standard for sialic acid quantification due to high sensitivity (detection limit: 0.05–5 nmol/mL) .
- Fluorinated Analogs: Not widely used in analytical chemistry, as fluorine’s electronegativity may interfere with derivatization efficiency.
Toxicity Profiles
- Dibromo Analog : Preclinically safe in murine models at 7 mg/kg (i.p.) .
Biological Activity
1,2-Diamino-4,5-difluorobenzene (CAS No. 76179-40-3) is a fluorinated aromatic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound features two amino groups and two fluorine atoms on a benzene ring, which significantly influence its reactivity and biological interactions.
This compound is characterized by:
- Molecular Formula : C6H6F2N2
- Melting Point : 132 °C
- Boiling Point : Not specified in the sources but typically higher than the melting point due to its aromatic nature.
- Solubility : Soluble in organic solvents, with limited water solubility.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound can act as an inhibitor for specific enzymes, potentially modulating metabolic pathways.
- Binding Affinity : The presence of fluorine atoms enhances the binding affinity to biological targets, such as tubulin, which is crucial for cancer therapy .
Antiproliferative Effects
Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. For instance:
- NCI60 Cancer Cell Panel Screening : The compound was subjected to preliminary antiproliferative screening showing promising results at concentrations ranging from 1 to 10 µM. A derivative of this compound exhibited improved activity compared to previously reported compounds .
Enzyme Interaction
The compound has been investigated for its role in biochemical assays:
- Enzyme Probes : It serves as a probe for studying enzyme activities due to its structural characteristics that allow for specific interactions with enzyme active sites.
Case Study 1: Synthesis and Characterization
A study demonstrated the synthesis of various derivatives using this compound as a starting material. These derivatives were characterized by their unique properties and potential applications in drug development .
Case Study 2: Aggregation-Induced Emission
Research involving this compound showed that when linked to certain tetraphenylethenes, it exhibited aggregation-induced emission characteristics. This property was enhanced in high-water content environments, indicating potential applications in fluorescent materials .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
1,2-Diamino-3,5-difluorobenzene | Lacks fluorine at positions 4 & 5 | Lower selectivity in enzyme interaction |
4,5-Dichloro-o-phenylenediamine | Chlorine instead of fluorine | Different reactivity profile |
Cyclobutylamine | Lacks the fluorinated benzene ring | Distinct chemical reactivity |
Properties
IUPAC Name |
4,5-difluorobenzene-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWRHKISAQTCCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371576 | |
Record name | 1,2-Diamino-4,5-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76179-40-3 | |
Record name | 4,5-Difluoro-1,2-phenylenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76179-40-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Diamino-4,5-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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